molecular formula C8H10INO2 B023329 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide CAS No. 131448-16-3

3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide

Cat. No. B023329
M. Wt: 282.09 g/mol
InChI Key: GAVGHZAEUQBEFK-NIIDSAIPSA-M
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Description

3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide, also known as [3-methoxycarbonyl-1-(methyl-d3)pyridin-1-ium] iodide, is a chemical compound that has gained significant attention in the scientific community in recent years. This compound is a deuterated form of the pyridinium salt, which has been widely used in organic synthesis as a versatile reagent. The deuterated form of this compound has unique properties that make it an exciting prospect for scientific research.

Mechanism Of Action

The mechanism of action of 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide is not well understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the deuterated methyl group.

Biochemical And Physiological Effects

There is limited information on the biochemical and physiological effects of 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide. However, it is believed to have low toxicity and is generally considered safe for use in laboratory experiments.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide in laboratory experiments is its unique properties, which make it an ideal reference standard in NMR spectroscopy. However, the compound is relatively expensive, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide, including:
1. Further studies on the mechanism of action of the compound.
2. Exploration of the compound's potential use in pharmaceutical research.
3. Development of new synthetic methods for the compound.
4. Investigation of the compound's potential use in other scientific fields, such as materials science and catalysis.
In conclusion, 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide is a unique and versatile compound that has a wide range of potential applications in scientific research. Its unique properties make it an ideal candidate for use in NMR spectroscopy and organic synthesis, and it may have potential applications in pharmaceutical research and other scientific fields. Further research is needed to fully understand the compound's mechanism of action and potential uses.

Scientific Research Applications

The unique properties of 3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide make it an ideal candidate for scientific research. It has been used in a variety of applications, including:
1. NMR spectroscopy: The deuterated form of this compound is commonly used as a reference standard in NMR spectroscopy.
2. Organic synthesis: The compound has been used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds.
3. Pharmaceutical research: The compound has been studied for its potential use in pharmaceutical research, particularly in the development of new drugs.

properties

IUPAC Name

methyl 1-(trideuteriomethyl)pyridin-1-ium-3-carboxylate;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10NO2.HI/c1-9-5-3-4-7(6-9)8(10)11-2;/h3-6H,1-2H3;1H/q+1;/p-1/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVGHZAEUQBEFK-NIIDSAIPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)C(=O)OC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+]1=CC=CC(=C1)C(=O)OC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562639
Record name 3-(Methoxycarbonyl)-1-(~2~H_3_)methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxycarbonyl-1-(methyl-d3)pyridinium Iodide

CAS RN

131448-16-3
Record name 3-(Methoxycarbonyl)-1-(~2~H_3_)methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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